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Compound of Interest

Compound Name: 2-(Methylthio)-2-thiazoline

Cat. No.: B048757 Get Quote

An In-depth Technical Guide to 2-(Methylthio)-2-thiazoline (CAS 19975-56-5)

Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of 2-(Methylthio)-2-thiazoline, a

versatile heterocyclic building block. Designed for researchers, medicinal chemists, and

professionals in drug development, this document moves beyond a simple cataloging of facts

to offer a synthesized understanding of the compound's properties, synthesis, reactivity, and

applications, grounded in established chemical principles.

Core Identity and Physicochemical Profile
2-(Methylthio)-2-thiazoline, also known as 2-(Methylmercapto)-2-thiazoline, is a sulfur-

containing heterocyclic compound. Its structure features a five-membered dihydrothiazole

(thiazoline) ring, with a methylthio (-SCH₃) group attached to the carbon atom at position 2,

which is part of an imine functional group. This unique arrangement makes it a valuable

intermediate in organic synthesis.

The compound is a colorless to slightly yellow clear liquid at room temperature and is soluble in

many common organic solvents.[1][2] Its stability under standard conditions and versatile

reactivity make it a key reagent in various chemical transformations.[1][2]

Table 1: Key Physicochemical Properties of 2-(Methylthio)-2-thiazoline
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Property Value Source(s)

CAS Number 19975-56-5 [3][4]

Molecular Formula C₄H₇NS₂ [2][3]

Molecular Weight 133.24 g/mol [3]

Appearance
Colorless to slightly yellow

clear liquid
[2]

Boiling Point 216-217 °C (lit.) [3]

Density 1.226 g/mL at 25 °C (lit.) [3]

Refractive Index (n20/D) 1.592 (lit.) [3]

Flash Point 98 °C (208.4 °F) - closed cup [3]

SMILES String CSC1=NCCS1 [3]

InChI Key
QFGRBBWYHIYNIB-

UHFFFAOYSA-N
[3]

Spectroscopic Signature: A Predictive Analysis
For unambiguous identification and quality control, a combination of spectroscopic techniques

is essential. While specific spectra for this compound are not publicly cataloged, a competent

chemist can predict the expected signals based on its molecular structure. This predictive

approach is crucial for verifying the identity and purity of the material after synthesis or before

use.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Three

distinct signals should be observed:

A singlet around δ 2.5 ppm, integrating to 3 protons, corresponding to the methylthio (-

SCH₃) group.

A triplet around δ 3.2-3.4 ppm, integrating to 2 protons, for the methylene group adjacent

to the sulfur atom in the ring (-S-CH₂-).
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A triplet around δ 4.0-4.2 ppm, integrating to 2 protons, for the methylene group adjacent

to the nitrogen atom (-N-CH₂-). The downfield shift is due to the deshielding effect of the

electronegative nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display four signals, one for each

unique carbon environment:

A signal for the methylthio carbon (-SCH₃) around δ 15-20 ppm.

A signal for the ring carbon adjacent to sulfur (-S-CH₂-) around δ 30-35 ppm.

A signal for the ring carbon adjacent to nitrogen (-N-CH₂-) around δ 60-65 ppm.

A significantly downfield signal for the imine carbon (C=N) around δ 165-170 ppm, due to

its sp² hybridization and attachment to two heteroatoms.

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. The

most characteristic absorption would be a strong band in the range of 1620-1650 cm⁻¹

corresponding to the C=N (imine) stretching vibration. Other expected signals include C-H

stretching vibrations just below 3000 cm⁻¹ and C-S stretching, which typically appears in the

fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be

observed at an m/z value of 133, corresponding to the molecular weight of the compound.[3]

Common fragmentation patterns could include the loss of the methyl group (•CH₃, mass =

15) or the entire methylthio group (•SCH₃, mass = 47), leading to significant fragment ions at

m/z 118 and 86, respectively.

Synthesis and Mechanistic Considerations
The thiazoline ring is a common motif in natural products and pharmaceuticals, and numerous

methods for its synthesis have been developed.[5][6] A prevalent strategy for constructing 2-

substituted thiazolines involves the condensation of β-amino thiols with various electrophiles.[6]

For 2-(Methylthio)-2-thiazoline, a highly efficient and common laboratory-scale synthesis

starts from the readily available 2-thiazoline-2-thiol (also known as 2-mercapto-2-thiazoline).
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The process involves a straightforward S-methylation reaction. The thiol is first deprotonated

with a suitable base to form a thiolate anion, which then acts as a nucleophile to attack a

methylating agent like methyl iodide.

Starting Materials

2-Thiazoline-2-thiol

Thiolate Anion
(Intermediate)

 Deprotonation 

Base (e.g., NaH, K2CO3)

Methyl Iodide (CH3I)

2-(Methylthio)-2-thiazoline

Solvent (e.g., DMF, Acetone)

 S-Methylation (SN2) 

Salt Byproduct (e.g., NaI)+

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(Methylthio)-2-thiazoline.

Experimental Protocol: Synthesis via S-Methylation
Rationale: This protocol is chosen for its high efficiency and use of common, readily available

reagents. Sodium hydride is an effective, non-nucleophilic base that irreversibly

deprotonates the thiol, driving the reaction forward. DMF is an excellent polar aprotic solvent

for Sɴ2 reactions.

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen inlet, add 2-thiazoline-2-thiol (1.0 eq).
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Inert Atmosphere: Purge the flask with dry nitrogen gas.

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material

(concentration approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise

to the stirred solution over 15 minutes. Causality Note: Slow addition is critical to control the

evolution of hydrogen gas. The reaction is allowed to stir at 0 °C for 30 minutes after addition

to ensure complete formation of the thiolate anion.

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated

aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Washing: Combine the organic layers and wash with water, followed by brine, to remove

residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to

yield the pure 2-(Methylthio)-2-thiazoline.

Reactivity and Core Applications in Development
The primary utility of 2-(Methylthio)-2-thiazoline in synthetic chemistry stems from the

reactivity of the C2 position. The methylthio group is an excellent leaving group, particularly

when activated. This allows for facile nucleophilic displacement, making the compound an ideal

precursor for a wide range of 2-substituted thiazolines.
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This reactivity is paramount in drug discovery, where the thiazoline scaffold is a privileged

structure found in numerous biologically active agents with anticancer, anti-HIV, and antibiotic

properties.[5][7] The ability to easily introduce diverse functional groups at the C2 position

allows for the rapid generation of compound libraries for structure-activity relationship (SAR)

studies.[8]

Core Reaction

2-(Methylthio)-2-thiazoline

2-Amino-thiazoline Derivative

 Nucleophilic Substitution 

Nucleophile (R-NH2)
Primary Amine

Diverse Compound Library
(for SAR studies)

Iterate 'R' group

Methanethiol (CH3SH)
Byproduct

+

Click to download full resolution via product page

Caption: Synthetic utility in generating diverse 2-amino-thiazolines.

Application Protocol: Synthesis of a 2-(Benzylamino)-2-
thiazoline Derivative

Rationale: This protocol demonstrates the core application of 2-(Methylthio)-2-thiazoline as

a scaffold for diversification. The reaction involves a simple nucleophilic substitution where

an amine displaces the methylthio group. Heating is typically required to drive the reaction to

completion.

Setup: In a sealed reaction vial, combine 2-(Methylthio)-2-thiazoline (1.0 eq) and

benzylamine (1.1 eq).

Solvent (Optional): The reaction can often be run neat (without solvent). Alternatively, a high-

boiling polar solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be

used.
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Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring. Causality Note: The

elevated temperature facilitates the nucleophilic attack and the departure of the

methanethiolate leaving group. The reaction should be performed in a well-ventilated fume

hood due to the formation of methanethiol, a volatile and odorous byproduct.

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed

(typically 6-12 hours).

Workup: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in a

suitable organic solvent like dichloromethane or ethyl acetate.

Purification: Purify the crude product directly by flash column chromatography on silica gel to

isolate the desired 2-(benzylamino)-2-thiazoline.

Beyond medicinal chemistry, this compound serves as a key intermediate in the synthesis of

agrochemicals, such as fungicides and herbicides, and has applications in the food industry as

a flavoring agent.[2]

Safety, Handling, and Storage
Proper handling of 2-(Methylthio)-2-thiazoline is essential for laboratory safety. While some

classifications list it as non-hazardous, others indicate it can cause skin and eye irritation.[9]

[10][11] It is prudent to treat it with appropriate care.

Table 2: Safety and Handling Information
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Parameter Guideline Source(s)

GHS Classification

Warning: Causes skin irritation

(H315), Causes serious eye

irritation (H319)

[10][11]

Storage Class 10 - Combustible liquids [3]

PPE

Chemical safety

goggles/eyeshields, chemical-

resistant gloves (e.g., nitrile),

lab coat.

[3][11]

Handling

Use in a well-ventilated area or

fume hood. Avoid contact with

skin, eyes, and clothing. Wash

hands thoroughly after

handling.

[9][11]

Storage

Store in a cool, dark place.

Keep container tightly closed.

Store away from oxidizing

agents.

[2][11]

First Aid

Eyes: Rinse cautiously with

water for several minutes.

Skin: Wash with plenty of

water. Ingestion/Inhalation:

Move to fresh air and consult a

physician.

[9][11]

Conclusion
2-(Methylthio)-2-thiazoline (CAS 19975-56-5) is more than just a chemical intermediate; it is

an enabling tool for innovation in both medicinal and materials chemistry. Its value lies in the

strategic placement of the methylthio group on the thiazoline ring, which acts as a versatile

synthetic handle for introducing molecular diversity. A thorough understanding of its

physicochemical properties, spectroscopic signatures, and reactivity empowers researchers to
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leverage this building block effectively and safely, accelerating the discovery and development

of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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